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Abstract

Lactulose, a synthetic disaccharide composed of galactose and fructose, holds significant
importance in the pharmaceutical and food industries.[1] Its production, primarily through the
iIsomerization of lactose, presents a fascinating case study in carbohydrate chemistry, involving
a delicate interplay of reaction conditions and catalyst choice to maximize yield and purity. This
technical guide provides an in-depth exploration of the chemical and enzymatic synthesis of
lactulose, a detailed overview of its isomeric forms, and comprehensive experimental
protocols for its preparation and analysis. Quantitative data is summarized in structured tables
for comparative analysis, and key processes are visualized through logical diagrams to
facilitate a deeper understanding of the underlying principles.

Chemical Synthesis of Lactulose

The industrial production of lactulose predominantly relies on the chemical isomerization of
lactose, a readily available starting material.[2][3] This transformation is typically achieved in an
alkaline environment, a process known as the Lobry de Bruyn-Alberda van Ekenstein (Ld-AvE)
transformation.[4] This reaction proceeds through an enediol intermediate, leading to the
conversion of the aldose (lactose) to the ketose (lactulose).[4][5] However, this process can
also lead to the formation of byproducts, including epilactose, galactose, and tagatose,
necessitating careful control of reaction conditions to optimize lactulose yield and purity.[6]
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Alkaline Isomerization: Catalysts and Conditions

Various alkaline catalysts have been employed for the isomerization of lactose. The choice of
catalyst significantly impacts the reaction efficiency, yield, and the profile of impurities.

Table 1: Comparative Quantitative Data for Alkaline Isomerization of Lactulose

Lactose Temper Lactulo

Catalyst ) . Referen
Catalyst Conc. ature Time (h) pH se Yield
Conc. ce
(% wiv) (°C) (%)
Sodium
Hydroxid 20 1M 90 2 - >30.9 [7118]
e
_ 1:1M
Sodium )
] ratio
Aluminat 35 60 0.83 12 85.45 [9]
(NaAlOz:l
e
actose)
0.5:1 -
Sodium 21M
_ 20-50 _
Aluminat ratio 25-50 6-16 - 84.8 [2]
(wiw)
e (NaAlO2:
actose)
0.05-
Magnesi 0.2%
_ 60-70 100 0.17 - ~35-40 [10]
um Oxide (wiw) of
lactose
Calcium 1
Carbonat 4 (MCP) 96 2 >8 18-21 [11]
mg/mL

e

Experimental Protocols for Chemical Synthesis

This protocol is based on the work of Nahla T. K. et al.[7][8]

o Materials: Lactose, Sodium Hydroxide (NaOH), Deionized water.
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e Procedure:

o

Prepare a 20% (w/v) aqueous solution of lactose.
Add 1 M sodium hydroxide solution to the lactose solution.
Heat the reaction mixture to 90°C and maintain this temperature for 2 hours with stirring.

Monitor the formation of lactulose using a suitable analytical method (e.g.,
spectrophotometry or HPLC).

Cool the reaction mixture and proceed with purification steps to remove unreacted lactose,
catalyst, and byproducts.

This protocol is derived from studies by Wang et al. and a patented process.[2][9]

o Materials: Lactose, Sodium Aluminate (NaAlOz), Deionized water, Ice.

e Procedure:

Prepare a 35% (w/v) aqueous solution of lactose.

Add sodium aluminate to achieve a 1:1 molar ratio with lactose.

Adjust the pH of the solution to 12.

Heat the reaction mixture to 60°C and maintain for 50 minutes with stirring.

Alternatively, for a higher concentration process, prepare a 20-50% (w/w) lactose
suspension and add a 30-40% (w/w) sodium aluminate solution. React at 25-50°C for 6-16
hours.[2]

Quench the reaction by pouring the mixture onto ice.[2]

Neutralize the solution to precipitate aluminum hydroxide, which can be removed by
filtration.[2]

The resulting lactulose solution can be further purified by deionization.[2]
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This protocol is based on a patented industrial process.[10]

e Materials: Lactose, Magnesium Oxide (MgO), Sodium Hydrosulphite, Deionized water,
Ethanol.

e Procedure:

[¢]

Prepare a 60-70% aqueous solution of lactose.

o Add magnesium oxide and sodium hydrosulphite, each at a concentration of 0.05-0.2% by
weight with respect to lactose.

o Heat the solution to 100°C and maintain for approximately 10 minutes.

o Cool the mixture to allow unreacted lactose to precipitate, which can be removed by
filtration.

o The lactulose syrup can be further purified, and crystalline lactulose can be obtained by
crystallization from ethanol.

Enzymatic Synthesis of Lactulose

Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical
methods, often operating under milder conditions and producing fewer byproducts.[10] Two
main classes of enzymes are utilized for this purpose: (-galactosidases and cellobiose 2-
epimerases.

Biocatalysts and Reaction Parameters

Table 2: Comparative Quantitative Data for Enzymatic Synthesis of Lactulose
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Temper Lactulo
Substra Enhzyme ) . Referen
Enzyme ature Time (h) pH se Yield
te(s) Conc. ce
(°C) (%)
B- 10% 400 pL
Galactosi  Lactose, (3000
40 2 6.7 12.2 [12][13]
dase (K. 30% U/mL)
lactis) Fructose per 100g
Cellobios
e 2-
epimeras 600 g/L 12.5
80 2 7.5 65.1 [3]
e (C. Lactose u/mL
saccharol
yticus)
Cellobios
e 2-
epimeras )
Lactose 70 7.5 54 (ratio)  [14]
e (C.
obsidians
is)
Cellobios
e 2-
epimeras
200 g/L
e (D. 80 4 7.0 64.52 [15]
Lactose
thermoph
ilum
mutant)

Experimental Protocols for Enzymatic Synthesis

This protocol is based on the research by Zokaee et al.[12][13]

o Materials: Lactose, Fructose, -galactosidase from Kluyveromyces lactis, Phosphate buffer.

e Procedure:
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o Prepare a solution containing 10% (w/w) lactose and 30% (w/w) fructose in a suitable
buffer (e.g., pH 6.7 phosphate buffer).

o Add B-galactosidase solution (e.g., 400 pL of 3000 U/mL enzyme solution per 100g of
sugar solution).

o Incubate the reaction mixture at 40°C for 120 minutes with agitation.

o The reaction involves the transfer of a galactosyl residue from lactose to fructose
(transgalactosylation).

o Terminate the reaction (e.g., by heat inactivation of the enzyme) and proceed with
purification to separate lactulose from monosaccharides and unreacted substrates.

This protocol is based on the work with Caldicellulosiruptor saccharolyticus cellobiose 2-
epimerase.[3]

o Materials: Lactose, Permeabilized E. coli cells containing recombinant cellobiose 2-
epimerase, Phosphate buffer.

e Procedure:

o Prepare a high concentration lactose solution (e.g., 600 g/L) in a phosphate buffer (e.qg.,
Na2HPOs—NaH2POa buffer, pH 7.5).

o Add the whole-cell biocatalyst (permeabilized E. coli cells) to a final concentration of 12.5
U/mL.

o Incubate the reaction at 80°C for 2 hours.

o This enzyme directly isomerizes lactose to lactulose and can also produce epilactose as
a byproduct.

o Separate the biocatalyst (e.g., by centrifugation) and purify the lactulose from the
supernatant.

Isomeric Forms of Lactulose
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Lactulose (4-O-3-D-galactopyranosyl-D-fructose) is a disaccharide that can exist in different
isomeric forms. Understanding these forms is crucial for its analysis and for defining its purity.
The primary isomeric considerations are anomers and epimers.

o Anomers: In solution, the fructose moiety of lactulose can cyclize to form either a furanose
(5-membered ring) or a pyranose (6-membered ring). Each of these cyclic forms can exist as
a and 3 anomers, which differ in the configuration at the anomeric carbon (C-2 of the
fructose unit).

o Epimers: Epimers are diastereomers that differ in the configuration at only one chiral center.
A key epimer in the context of lactulose synthesis is epilactose, which is an epimer of
lactose at the C-2 position of the glucose unit. During the Lobry de Bruyn-Alberda van
Ekenstein transformation, the enediol intermediate can be protonated from two different
faces, leading to the formation of both the original aldose (lactose) and its C-2 epimer.[4]

Common impurities and related substances found in lactulose preparations include:

Lactose: Unreacted starting material.

Galactose: A monosaccharide that can be formed by the degradation of lactulose.[6]

Fructose: A monosaccharide component of lactulose.

Epilactose: An isomer of lactose.

Tagatose: A C-4 epimer of fructose.

Analytical Methods for Isomer Separation

High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) and
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection
(HPAE-PAD) are powerful techniques for the separation and quantification of lactulose and its
isomers.

This protocol is a simplified representation based on the work of Nelofar et al.[16][17][18]

e Instrumentation: HPLC system with a Refractive Index (RI) detector.
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e Column: An amino-propyl functionalized silica column (e.g., L8 type) or a polymer-based
amino HILIC column.[19]

» Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[16][17][18]
e Flow Rate: 1.0 mL/min.[16][17][18]
o Temperature: 40°C.[19]

e Procedure:

[e]

Prepare standard solutions of lactulose, lactose, galactose, epilactose, and fructose.

o

Prepare the sample solution by dissolving the lactulose syrup or powder in the mobile
phase and filtering through a 0.45 um filter.

o

Inject the standards and sample onto the HPLC system.

[¢]

Identify and quantify the components based on their retention times and peak areas
compared to the standards. A typical run time is around 15 minutes.[16][17][18]

HPAE-PAD offers high sensitivity and selectivity for the direct determination of carbohydrates
without derivatization.[20]

 Instrumentation: lon chromatography system with a Pulsed Amperometric Detector (PAD)
with a gold working electrode.

o Column: A high-performance anion-exchange column suitable for carbohydrate analysis
(e.g., Thermo Scientific™ Dionex™ CarboPac™ series).[6][20]

e Eluent: A dilute sodium hydroxide solution, often with a gradient.
e Procedure:
o Prepare standard solutions of the carbohydrates of interest.

o Dilute the sample in deionized water.
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o Inject the standards and sample onto the HPAE-PAD system.

o The carbohydrates are separated based on their acidity in the highly alkaline mobile phase
and detected electrochemically.

Visualizing the Processes
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Caption: Alkaline isomerization of lactose to lactulose.

Enzymatic Synthesis Workflows

B-Galactosidase Pathway Cellobiose 2-Epimerase Pathway

Lactose Fructose Lactose

-Galactosidase Cellobiose 2-Epimerase

ransgalactosylation Isomerization pimerization

Lactulose

Lactulose Epilactose

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1674317?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Enzymatic synthesis routes to lactulose.

General Experimental and Analytical Workflow
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Caption: General workflow for lactulose production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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